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Abstract

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver
disease, cirrhosis, and hepatocellular carcinoma. The host's cellular immune response,
particularly the activity of cytotoxic T lymphocytes (CTLS), is crucial in controlling and clearing
the virus. A key target for this CTL response is the highly conserved HCV core protein. This
technical guide focuses on the specific role and immunological significance of the HCV core
peptide spanning amino acids 131-140 (sequence: ADLMGYIPLV). This peptide is a well-
characterized, immunodominant, HLA-A2-restricted CTL epitope that is a focal point of
research in understanding HCV pathogenesis and in the development of therapeutic and
prophylactic vaccines.

Introduction

The hepatitis C virus core protein is a structural component of the virion and is known to be
involved in various cellular processes, including signal transduction, apoptosis, and lipid
metabolism, which can contribute to the pathogenesis of liver disease. The high degree of
conservation of the core protein sequence across different HCV genotypes makes it an
attractive target for T-cell-based immunotherapies and vaccines. The peptide fragment 131-140
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of the core protein has been identified as a critical epitope for recognition by CTLs in
individuals with both acute and chronic HCV infection. Understanding the mechanisms of its
presentation and the subsequent T-cell response is paramount for the development of effective
immunotherapies.

Immunobiology of HCV Core Peptide (131-140)

The primary role of HCV core peptide (131-140) in the context of hepatitis C infection is to act
as an antigenic epitope that elicits a specific cytotoxic T lymphocyte response. This process is
central to the host's attempt to clear infected hepatocytes.

Antigen Processing and Presentation

The HCV core protein, synthesized within an infected hepatocyte, is processed by the cellular
proteasome. The resulting peptide fragments, including the 131-140 sequence, are transported
into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP).
[1] In the endoplasmic reticulum, the peptide binds to Major Histocompatibility Complex (MHC)
class | molecules, specifically the HLA-A2 allotype.[2] The stable peptide-MHC class | complex
is then transported to the surface of the hepatocyte for presentation to CD8+ T cells.
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Caption: Antigen processing and presentation of HCV Core Peptide (131-140).

T-Cell Recognition and Activation

CD8+ T cells with a T-cell receptor (TCR) that specifically recognizes the HCV core peptide
(131-140) in the context of HLA-A2 will bind to the peptide-MHC complex on the surface of the
infected hepatocyte. This binding, along with co-stimulatory signals, triggers the activation,
proliferation, and differentiation of the CD8+ T cells into cytotoxic T lymphocytes.
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Caption: T-cell recognition and activation by HCV Core Peptide (131-140).

Activated CTLs subsequently employ two primary mechanisms to eliminate infected cells:

» Granule Exocytosis Pathway: Upon recognition of the target cell, CTLs release cytotoxic
granules containing perforin and granzymes. Perforin forms pores in the target cell
membrane, allowing granzymes to enter and induce apoptosis.

o Fas/FasL Pathway: Activated CTLs express Fas Ligand (FasL) on their surface, which binds
to the Fas receptor (CD95) on the surface of the infected hepatocyte, triggering an apoptotic
signaling cascade.

Experimental Evidence and Quantitative Data

The immunogenicity of HCV core peptide (131-140) has been demonstrated in numerous
studies, with CTL responses detected in patients with both acute and chronic hepatitis C.[3][4]
[5] Vigorous CTL responses to this peptide during the acute phase of infection are associated
with viral clearance.[3][6]
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Study Type

Patient Cohort

Key Findings

Reference

CTL Response

Analysis

Patients with acute
HCV

CTL responses
detected against
multiple epitopes,
including core 131-
140. More vigorous
early responses
correlated with limited

viral replication.

CTL Epitope Mapping

HLA-A2 positive
patients with chronic
HCV

Identified core 131-
140 as a key CTL
epitope.

[4]

Vaccine Development

In vitro studies

Virosomes containing
core 131-140 could
deliver the peptide for
MHC class |
presentation and lysis
by peptide-specific
CTLs.

[1]

T-Cell Response in
Exposed, Uninfected

Individuals

Injection drug users

T-cell lines from HLA-
A2-positive, exposed
but uninfected
individuals could lyse
target cells pulsed
with core 131-140.

[7]
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Reference

HCV Core (131-
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ADLMGYIPLV
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Detected in

acute and

chronic infection;

[2](31[4]

associated with

viral clearance.
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Experimental Protocols
Cytotoxic T Lymphocyte (CTL) Assay

This assay measures the ability of effector cells (CTLS) to lyse target cells presenting the HCV
core peptide (131-140).

Methodology:

o Target Cell Preparation: HLA-A2 positive target cells (e.g., T2 cells or EBV-transformed B
cells) are incubated with the synthetic HCV core peptide (131-140) (ADLMGYIPLV) at a
concentration of 1-10 pg/mL overnight.[1] Target cells are labeled with a detectable marker,
such as 51Cr.

» Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from HCV-infected
patients or immunized animals are stimulated in vitro with the peptide to expand peptide-
specific CTLs.

o Co-culture: Labeled target cells are co-cultured with effector cells at various effector-to-target
(E:T) ratios (e.g., 10:1, 25:1, 50:1) for 4-6 hours.[3][9]

o Detection of Lysis: The amount of marker released from lysed target cells into the
supernatant is quantified.

o Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -
Spontaneous Release)] x 100[8]
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Caption: Workflow for a standard Chromium-51 release CTL assay.

ELISpot Assay for IFN-y Production

This assay quantifies the number of IFN-y-secreting T cells in response to stimulation with the
HCYV core peptide (131-140).

Methodology:
+ Plate Coating: A 96-well plate is coated with an anti-IFN-y capture antibody.

¢ Cell Plating: PBMCs or isolated CD8+ T cells are plated in the wells.
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 Stimulation: The synthetic HCV core peptide (131-140) is added to the wells at a
concentration of 10 pg/mL.[9] A positive control (e.g., phytohemagglutinin) and a negative
control (no peptide) are included.

 Incubation: The plate is incubated for 18-24 hours to allow for cytokine secretion.

o Detection: Cells are removed, and a biotinylated anti-IFN-y detection antibody is added,
followed by a streptavidin-enzyme conjugate.

e Spot Development: A substrate is added that precipitates, forming a spot at the location of
each IFN-y-secreting cell.

e Analysis: The spots are counted using an automated ELISpot reader. The results are
expressed as the number of spot-forming cells (SFCs) per million input cells.

Intracellular Cytokine Staining (ICS)

ICS coupled with flow cytometry allows for the identification and quantification of cytokine-
producing cells within a mixed population.

Methodology:

o Cell Stimulation: PBMCs are stimulated with the HCV core peptide (131-140) for several
hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to
accumulate intracellularly.[9]

o Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface
markers, such as CD3 and CDS8, to identify T-cell populations.

o Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to
allow antibodies to enter the cell.

e Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-y.

e Flow Cytometry Analysis: The cells are analyzed on a flow cytometer to determine the
percentage of CD8+ T cells that are producing IFN-y in response to the peptide.
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Role in Vaccine Development

Due to its conserved nature and immunogenicity, the HCV core peptide (131-140) is a
component of several HCV vaccine candidates.[8][10] The goal of these vaccines is to elicit a
strong and durable CTL response that can recognize and eliminate HCV-infected cells.
Strategies have included peptide-based vaccines, DNA vaccines, and viral vector-based
vaccines that express the HCV core protein or specific epitopes. One approach has been to
incorporate the peptide into immunopotentiating reconstituted influenza virosomes (IRIVS) to
enhance its delivery to antigen-presenting cells and subsequent induction of a CTL response.

[1]

Conclusion

The HCV core peptide (131-140) is a critical, HLA-A2-restricted CTL epitope that plays a
significant role in the cellular immune response to hepatitis C virus. Its ability to stimulate a
robust CTL response makes it a key area of study for understanding HCV pathogenesis and a
promising target for the development of novel immunotherapies and vaccines. The
experimental protocols outlined in this guide provide a framework for the continued
investigation of this and other important viral epitopes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://core.ac.uk/download/pdf/343208554.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2699613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2699613/
https://www.spandidos-publications.com/10.3892/ijmm.2013.1466
https://pmc.ncbi.nlm.nih.gov/articles/PMC164519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC164519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6340767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6340767/
https://www.benchchem.com/product/b15139664#role-of-hcv-peptide-131-140-in-hepatitis-c-infection
https://www.benchchem.com/product/b15139664#role-of-hcv-peptide-131-140-in-hepatitis-c-infection
https://www.benchchem.com/product/b15139664#role-of-hcv-peptide-131-140-in-hepatitis-c-infection
https://www.benchchem.com/product/b15139664#role-of-hcv-peptide-131-140-in-hepatitis-c-infection
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15139664?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

